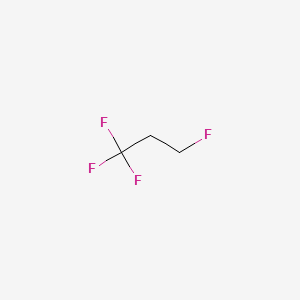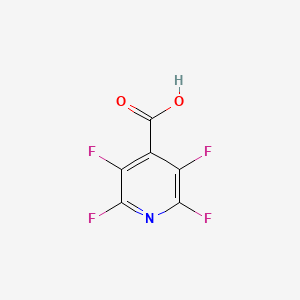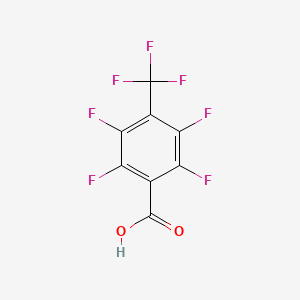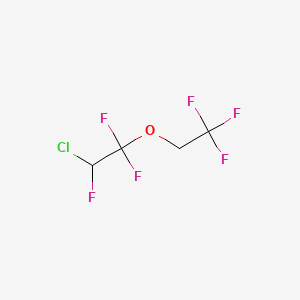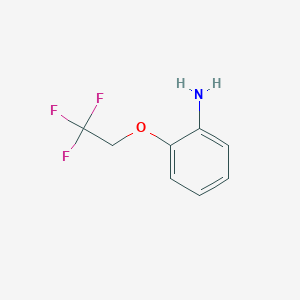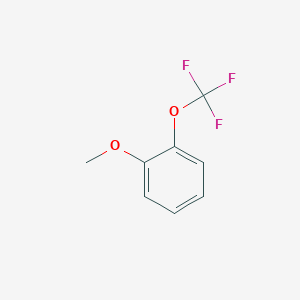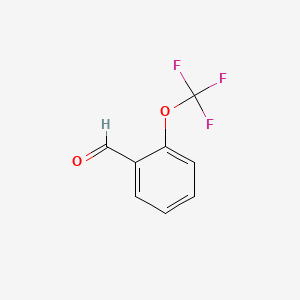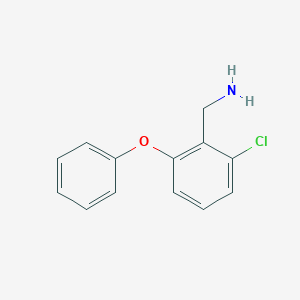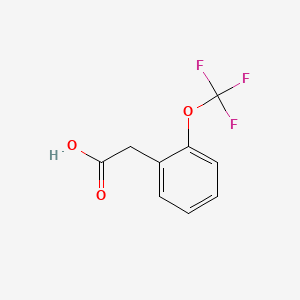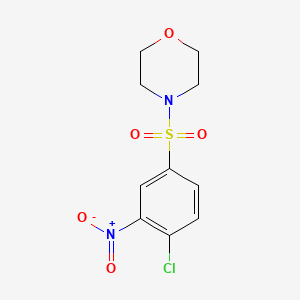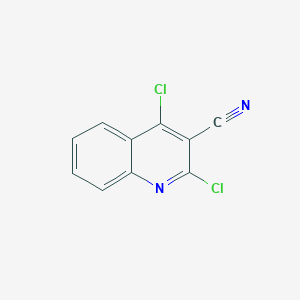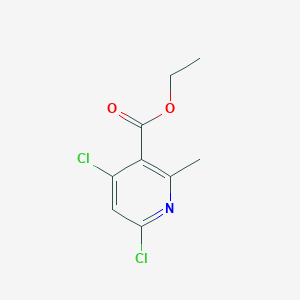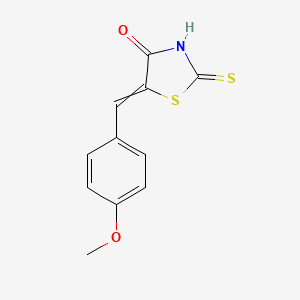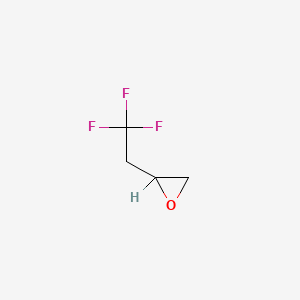
2-(2,2,2-Trifluoroethyl)oxirane
概要
説明
“2-(2,2,2-Trifluoroethyl)oxirane” is a chemical compound with the molecular formula C4H5F3O . It is also known by other names such as “(2,2,2-Trifluoroethyl)oxirane”, “4,4,4-Trifluoro-1,2-epoxybutane”, and "MFCD00156048" .
Synthesis Analysis
The synthesis of “this compound” has been reported in several studies. For instance, a study reported an oxytrifluoromethylation method for the construction of oxazoles and furans motif and the concurrent incorporation of a 2,2,2‐trifluoroethyl group at the aromatic C5‐position .
Molecular Structure Analysis
The molecular structure of “this compound” has been determined and is available in databases like PubChem . The InChI code for the compound is “1S/C4H5F3O/c5-4(6,7)1-3-2-8-3/h3H,1-2H2” and the InChI key is "KSAGWVJHDZAMEZ-UHFFFAOYSA-N" .
Chemical Reactions Analysis
The chemical reactions involving “this compound” have been studied in various contexts. For example, a study reported a three-component strategy for the synthesis of 4-cyano-1,2,3-triazoles using 2,2,2-trifluoroethyl ketones .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 126.08 g/mol, a computed XLogP3-AA of 1.4, and a topological polar surface area of 12.5 Ų . It also has a rotatable bond count of 1 and a covalently-bonded unit count of 1 .
科学的研究の応用
Chiral Resolution Reagent
(2,2,2-Trifluoroethyl)oxirane derivatives have been employed as enantiopure chiral resolution reagents. One such compound, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, has shown effectiveness in reacting with a variety of α-chiral primary and secondary amines. This allows for the straightforward identification and quantification of diastereomeric products, utilizing methods such as NMR and HPLC (Rodríguez-Escrich et al., 2005).
Synthesis of α-Hydroxy-β-Triflamido Esters
In another application, the oxirane ring of 3-alkyl- and 3-arylglycidic esters was opened with trifluoromethanesulfonamide under heterogeneous conditions. This process yielded α-hydroxy-β-triflamido esters in a regio- and stereoselective manner. The nature of the base, phase transfer catalyst, and solvent presence were critical parameters in this synthesis (Lupi et al., 2005).
Polymer Synthesis
Furthermore, 2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane, a derivative, has been used in the synthesis of polymers. The ring-opening polymerization of this compound, initiated by boron trifluoride etherate, led to the creation of new polymers with specific molecular weights and structures, as characterized by NMR and IR (Li Zhan-xiong, 2012).
Weak Hydrogen Bond Studies
The oxirane-trifluoromethane dimer has been investigated to understand weak hydrogen bonds. This research utilized Fourier transform microwave spectroscopy and ab initio calculations to analyze the C-H...O and C-H...F-C hydrogen bonds, contributing to the understanding of weak hydrogen interactions in molecular chemistry (Alonso et al., 2004).
Synthesis of Polyfluorinated Tertiary Alcohols
2,2-Bis(trifluoromethyl)oxirane, a closely related compound, has been used in the synthesis of polyfluorinated tertiary alcohols. This process involved the regioselective ring opening by various nucleophiles, yielding materials with CH2C(CF3)2OH groups. The reactions with both nucleophilic and electrophilic reagents offered a simple route to synthesize compounds with specific chemical groups (Petrov, 2002).
Analysis of Pre-Reactive Complexes
Studies have also focused on the pre-reactive complexes involving oxiranes. For instance, the rotational spectrum and angular geometry of a pre-reactive complex of oxirane and F2 were characterized. This research provides insights into the chemical reactions and structures of such complexes (Evans et al., 1997).
Synthesis of Acylglycerols
Trifluoroacetic anhydride-catalyzed opening of the oxirane system has been explored for synthesizing 2-monoacylglycerols and symmetrical triacylglycerols. This method offers a new route to create potential prodrug frameworks (Stamatov & Stawinski, 2005).
Configuration Analysis of Fluorinated Compounds
Research on 2,2-bis(trifluoromethyl)oxirane revealed insights into the configuration of CF3 groups in such molecules. This study, which included rotational spectroscopy and quantum chemical calculations, provided valuable information on the molecular structure and behavior of fluorinated compounds (Cooke & Minei, 2012).
Ambient Temperature Polymerization
Oxiranes have been used in ambient temperature polymerization processes. The hexafluoroantimonate/hydrolysis reaction initiated cationic curing of oxirane monomers, a technique applicable in adhesive formulations. This research contributes to the field of polymer chemistry and materials science (Broomfield et al., 2012).
Synthesis of Antifungal Drugs
Finally, 2-(2,2,2-Trifluoroethyl)oxirane derivatives have been crucial in the synthesis of azole antifungal drugs. The preparation and crystallographic characterization of these intermediates have been vital in developing new medicinal compounds (Patel et al., 2009).
Safety and Hazards
“2-(2,2,2-Trifluoroethyl)oxirane” is considered a hazardous chemical. It is a highly flammable liquid and vapor that causes severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
作用機序
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2,2,2-Trifluoroethyl)oxirane . For instance, its reactivity might be influenced by the pH and the presence of specific nucleophiles. Additionally, factors like temperature and light could affect its stability.
生化学分析
Biochemical Properties
2-(2,2,2-Trifluoroethyl)oxirane plays a significant role in biochemical reactions due to its reactive epoxide group. This compound can interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further react with nucleophilic sites on proteins and DNA, potentially leading to modifications or damage .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways such as the Nrf2 pathway. Additionally, it can alter the expression of genes involved in detoxification and antioxidant defense .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. The epoxide group in this compound can react with nucleophilic sites on proteins, enzymes, and DNA, leading to the formation of adducts. This can result in enzyme inhibition or activation, depending on the specific target and the nature of the interaction. For instance, the formation of adducts with DNA can lead to mutations and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects, while at higher doses, it can induce significant toxicity. Studies have shown that high doses of this compound can lead to liver and kidney damage, as well as neurotoxicity. Threshold effects have been observed, where a certain dose level must be reached before significant adverse effects occur .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, leading to the formation of adducts. The metabolism of this compound can also affect metabolic flux and metabolite levels, potentially disrupting normal cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. This compound can diffuse across cell membranes due to its relatively small size and lipophilicity. It can also interact with transporters and binding proteins, which can affect its localization and accumulation within specific tissues. Studies have shown that this compound can accumulate in the liver and kidneys, where it exerts its toxic effects .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization of this compound can be influenced by targeting signals and post-translational modifications. For example, the formation of adducts with mitochondrial proteins can lead to mitochondrial dysfunction and oxidative stress .
特性
IUPAC Name |
2-(2,2,2-trifluoroethyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O/c5-4(6,7)1-3-2-8-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAGWVJHDZAMEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382183 | |
| Record name | 2-(2,2,2-trifluoroethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
407-12-5 | |
| Record name | 2-(2,2,2-trifluoroethyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2,2,2-trifluoroethyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



